

3-Hydroxy-4-nitrobenzamide solubility data

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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzamide

CAS No.: 182932-64-5

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An In-Depth Technical Guide to the Solubility of **3-Hydroxy-4-nitrobenzamide**

A Framework for Determination, Analysis, and Interpretation for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-nitrobenzamide is a compound of interest with potential applications in medicinal chemistry and materials science. A critical physicochemical property governing its utility is solubility, which dictates its behavior in various systems, including biological environments and reaction or crystallization media. This technical guide presents a comprehensive framework for determining, analyzing, and interpreting the solubility of **3-Hydroxy-4-nitrobenzamide**. In the absence of extensive published data for this specific molecule, this document provides a robust, field-proven protocol based on the gold-standard isothermal saturation (shake-flask) method.[1] It further offers a theoretical underpinning of solubility principles, guidance on data modeling using the modified Apelblat equation, and a complete workflow from experimental design to data interpretation. Hypothetical, yet scientifically plausible, data is presented to illustrate the application of these principles and to serve as a practical guide for researchers generating in-house data.

Introduction: The Imperative of Solubility

The journey of a new chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility is a paramount parameter.[2] For

drug development professionals, the aqueous solubility of a compound directly impacts its bioavailability, as a drug must be in solution to be absorbed.[3][4] More than 40% of new chemical entities are poorly soluble in water, presenting a major hurdle in formulation development.[2] Beyond the pharmaceutical realm, solubility data is indispensable for chemists and engineers in designing efficient crystallization and purification processes, optimizing reaction conditions, and developing novel formulations.[5]

3-Hydroxy-4-nitrobenzamide possesses a molecular architecture—comprising a benzene ring substituted with a hydroxyl, a nitro, and a carboxamide group—that suggests a complex solubility profile. The presence of hydrogen bond donors (hydroxyl, amide) and acceptors (nitro, amide carbonyl) indicates potential for interaction with polar solvents, while the aromatic ring provides a nonpolar character. Understanding the interplay of these features is key to harnessing the compound's potential.

This guide is structured to empower the researcher to:

- Comprehend the theoretical basis of **3-Hydroxy-4-nitrobenzamide**'s solubility.
- Execute a rigorous experimental protocol for determining its thermodynamic solubility.
- Analyze and model the acquired data to derive meaningful thermodynamic insights.
- Interpret the results in the context of solvent properties and molecular structure.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_{sol}). For dissolution to be spontaneous, ΔG_{sol} must be negative. This is a function of both the enthalpy (ΔH_{sol}) and entropy (ΔS_{sol}) of solution, as described by the Gibbs equation:

$$\Delta G_{\text{sol}} = \Delta H_{\text{sol}} - T\Delta S_{\text{sol}}$$

- **Enthalpy of Solution (ΔH_{sol}):** This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

- Entropy of Solution (ΔS_{sol}): This term reflects the change in disorder of the system, which is generally positive as the highly ordered crystal lattice of the solute is disrupted and dispersed into the solvent.

The principle of "like dissolves like" provides a qualitative predictor of solubility. The polar functional groups (-OH, -CONH₂, -NO₂) of **3-Hydroxy-4-nitrobenzamide** suggest favorable interactions with polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) can interact via dipole-dipole forces. Conversely, nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar moieties of the molecule.

Temperature is a critical factor, with the solubility of most solid compounds in liquids increasing with temperature.^[6] This indicates that the dissolution process is typically endothermic ($\Delta H_{\text{sol}} > 0$).

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation or "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility due to its reliability and simplicity.^[1] The protocol outlined below is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.

Materials and Equipment

- **3-Hydroxy-4-nitrobenzamide** (solid, purity >99%)
- Selected solvents (HPLC grade)
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

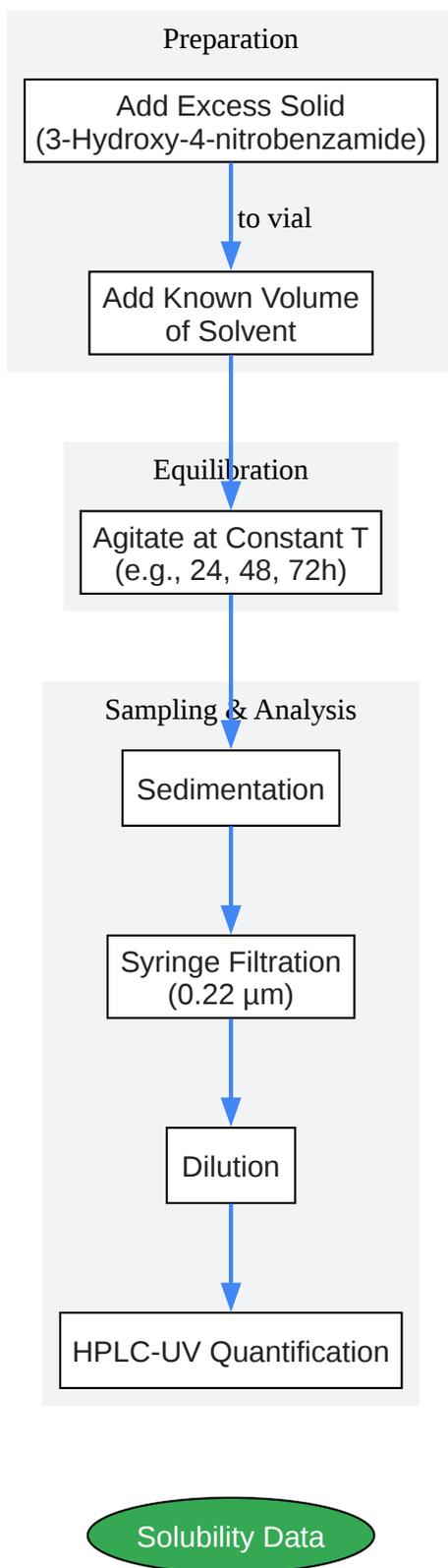
Step-by-Step Methodology

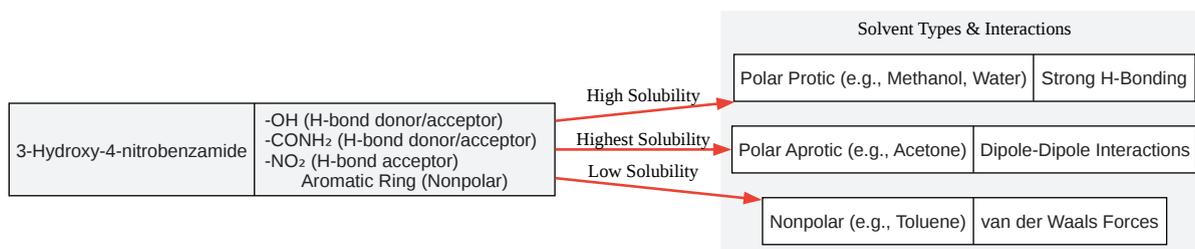
- Preparation: Add an excess amount of solid **3-Hydroxy-4-nitrobenzamide** to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[1]
 - Causality: An excess of solid is required to drive the system to equilibrium, where the rate of dissolution equals the rate of precipitation.
- Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature for a predetermined time. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration does not change significantly between points.[9]
 - Causality: Constant temperature and agitation are crucial. Temperature fluctuations alter the solubility equilibrium, while agitation ensures the entire solvent volume is in contact with the solid, accelerating the approach to equilibrium.[10]
- Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
 - Causality: This sedimentation step facilitates the sampling of a clear, saturated supernatant, reducing the risk of clogging the filter with undissolved solid.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial.[11] The first few drops should be discarded to saturate the filter material.

- Causality: Filtration is a critical step to remove any suspended microparticles, ensuring that only the dissolved solute is analyzed. The filter must be chemically inert to the solvent and not adsorb the solute.
- Dilution: Promptly and accurately dilute the filtered saturate with a known volume of the mobile phase to be used in the HPLC analysis. This prevents the solute from precipitating due to temperature changes and brings the concentration into the linear range of the analytical method.[9]
- Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12] A calibration curve must be prepared using standard solutions of **3-Hydroxy-4-nitrobenzamide** of known concentrations.
 - Causality: HPLC provides a robust and sensitive method for quantifying the concentration of the analyte. A proper calibration curve is essential for accurate determination.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal saturation method.





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Caption: Relationship between solute functional groups and solvent interactions.

Thermodynamic Interpretation

The positive values for the apparent enthalpy of dissolution (ΔH_{sol}) in Table 2 confirm that the dissolution process is endothermic for all solvents, which is consistent with the observed increase in solubility with temperature. The positive entropy of dissolution (ΔS_{sol}) indicates that the process is entropy-driven, as the system moves to a more disordered state when the solid dissolves.

Conclusion

This technical guide provides a comprehensive and actionable framework for researchers and drug development professionals to determine and understand the solubility of **3-Hydroxy-4-nitrobenzamide**. By adhering to the detailed experimental protocol for the isothermal saturation method, researchers can generate high-quality, reliable thermodynamic solubility data. The provided context on theoretical principles, data modeling, and interpretation of thermodynamic parameters equips scientists with the necessary tools to not only measure but also comprehend the solubility behavior of this compound. This knowledge is fundamental for informed decision-making in formulation development, process chemistry, and the broader advancement of new chemical entities.

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